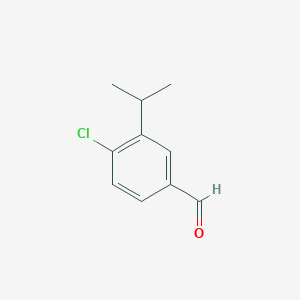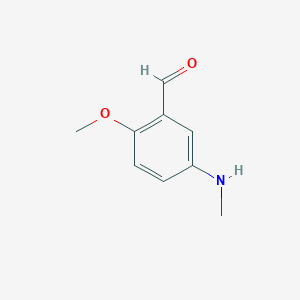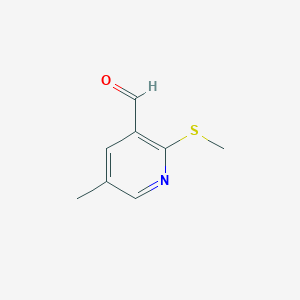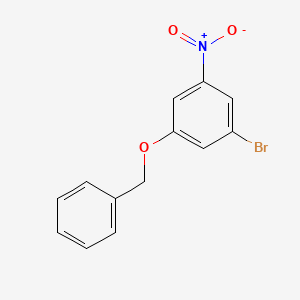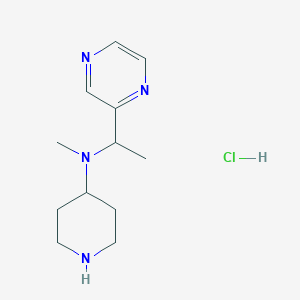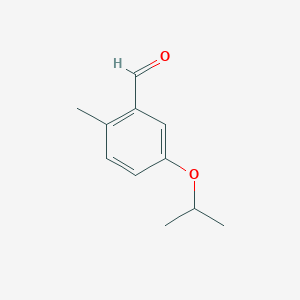
5-Isopropoxy-2-methylbenzaldehyde
Descripción general
Descripción
5-Isopropoxy-2-methylbenzaldehyde, also known as p-isopropoxy-m-tolualdehyde, is an organic compound used in scientific research and industry. It has a molecular weight of 178.23 .
Molecular Structure Analysis
The molecular formula of 5-Isopropoxy-2-methylbenzaldehyde is C11H14O2 . The InChI code is 1S/C11H14O2/c1-8(2)13-11-5-4-9(3)10(6-11)7-12/h4-8H,1-3H3 .Chemical Reactions Analysis
Specific chemical reactions involving 5-Isopropoxy-2-methylbenzaldehyde are not detailed in the available resources. As an aromatic aldehyde, it may participate in various organic reactions, such as condensation reactions .Physical And Chemical Properties Analysis
5-Isopropoxy-2-methylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 178.23 g/mol . This compound is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene.Aplicaciones Científicas De Investigación
Chemical Ecology of Astigmatid Mites
5-Isopropoxy-2-methylbenzaldehyde is structurally similar to 2-Hydroxy-6-methylbenzaldehyde, which functions as an alarm and sex pheromone component in astigmatid mites. The synthesis of these compounds is crucial for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).
Synthesis of Nitro-Substituted Catalysts
5-Isopropoxy-2-methylbenzaldehyde is related to 2-Isopropoxy-5-nitrobenzaldehyde, a significant building block in the preparation of a ligand for nitro-substituted Hoveyda–Grubbs metathesis catalysts. This highlights its potential in facilitating large-scale synthesis of these catalysts (Knapkiewicz, Skowerski, Jaskólska, Barbasiewicz, & Olszewski, 2012).
Synthesis of Value-Added Chemicals
Compounds structurally related to 5-Isopropoxy-2-methylbenzaldehyde, like 2- and 4-Methylbenzaldehyde, are important in the conversion of bioethanol to valuable chemicals. This transformation uses sequential aldol condensations and dehydrocyclization on hydroxyapatite catalysts (Moteki, Rowley, & Flaherty, 2016).
Development of Biomedical Compounds
An electrochemically induced transformation of 3-methylbenzaldehyde, structurally similar to 5-Isopropoxy-2-methylbenzaldehyde, leads to compounds with potential biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)10(6-11)7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARSRZJKEYCAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




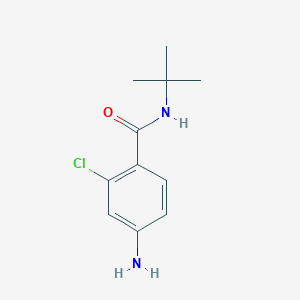
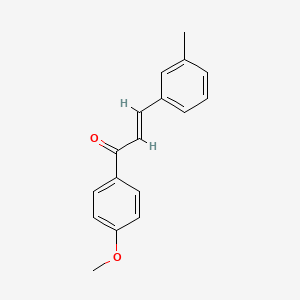
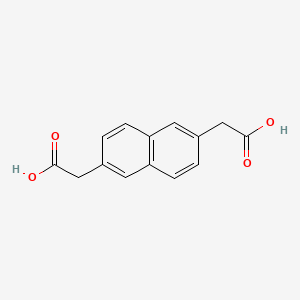
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
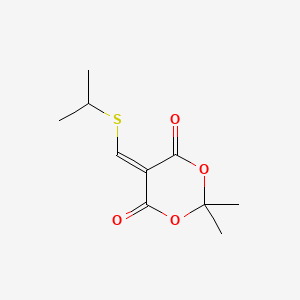

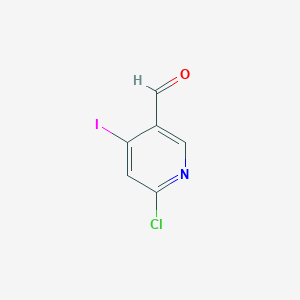
![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)
